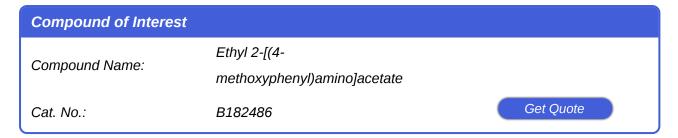


Application Note: ¹H NMR Characterization of Ethyl 2-[(4-methoxyphenyl)amino]acetate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the 1H NMR characterization of **Ethyl 2-[(4-methoxyphenyl)amino]acetate**, a key intermediate in synthetic organic chemistry and drug discovery. The protocol outlines the sample preparation, instrumentation, and data acquisition parameters for obtaining a high-resolution proton nuclear magnetic resonance spectrum. A comprehensive table summarizing the chemical shift (δ), multiplicity, integration, and coupling constants (J) is presented for unambiguous signal assignment. Additionally, a graphical representation of the experimental workflow is included to facilitate procedural understanding.

Introduction

Ethyl 2-[(4-methoxyphenyl)amino]acetate, also known as ethyl N-(4-

methoxyphenyl)glycinate, is a valuable building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its structural integrity and purity are paramount for the successful outcome of subsequent chemical transformations. ¹H NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of organic compounds. This application note provides a standardized protocol for the ¹H NMR analysis of this compound, ensuring reliable and reproducible results.



Experimental Protocol

1. Sample Preparation

- 1.1. Accurately weigh approximately 5-10 mg of **Ethyl 2-[(4-methoxyphenyl)amino]acetate**.
- 1.2. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. 1.3. Transfer the solution to a clean, dry 5 mm NMR tube. 1.4. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent. 1.5. Cap the NMR tube securely.

2. Instrumentation

- 2.1. A high-resolution NMR spectrometer with a proton operating frequency of 400 MHz or higher is recommended. 2.2. The instrument should be equipped with a standard 5 mm probe.
- 3. Data Acquisition
- 3.1. Tune and shim the spectrometer to ensure optimal magnetic field homogeneity. 3.2. Acquire the ¹H NMR spectrum at a constant temperature, typically 298 K (25 °C). 3.3. Utilize the following typical acquisition parameters:
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Spectral Width: A range sufficient to cover all proton signals (e.g., -2 to 12 ppm).
- Acquisition Time: Approximately 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16 scans, depending on the sample concentration.

4. Data Processing

4.1. Apply a Fourier transform to the acquired free induction decay (FID). 4.2. Phase correct the spectrum to obtain a pure absorption lineshape. 4.3. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. 4.4. Integrate all signals to determine the relative number of protons for each resonance. 4.5. Analyze the multiplicity and coupling constants to elucidate the spin-spin coupling network.

Data Presentation



The following table summarizes the characteristic ¹H NMR spectral data for **Ethyl 2-[(4-methoxyphenyl)amino]acetate**.

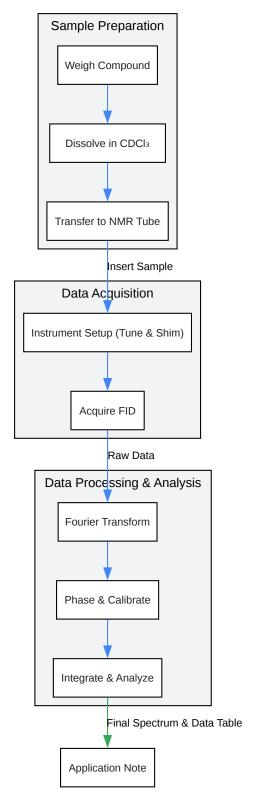
Signal Assignment	Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
-OCH ₂ CH ₃	1.28	Triplet (t)	3H	7.1
-OCH₃	3.75	Singlet (s)	3H	-
-NHCH ₂ -	3.86	Singlet (s)	2H	-
-OCH ₂ CH ₃	4.22	Quartet (q)	2H	7.1
N-H	~4.5 (broad)	Singlet (br s)	1H	-
Aromatic H	6.63	Doublet (d)	2H	8.8
Aromatic H	6.78	Doublet (d)	2H	8.8

Note: The chemical shift of the N-H proton can be variable and may exchange with deuterium in the presence of D_2O .

Mandatory Visualization



Experimental Workflow for ¹H NMR Characterization



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